Enzyme Inhibition: Comparative Potency of Sulfonyl Imidazole Derivatives Against Imiglucerase
In a direct comparison, a closely related sulfonyl imidazole derivative (BDBM50394831) exhibited potent competitive inhibition of recombinant Imiglucerase, a key enzyme in Gaucher's disease, with an IC50 of 530 nM [1]. This contrasts with the parent 4-methylimidazole, which lacks the sulfonyl group and shows no measurable inhibition of this target under identical assay conditions (IC50 > 10,000 nM), highlighting the critical role of the sulfonyl moiety for target engagement . The specific 4-chlorophenylsulfonyl substitution in 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is predicted to further modulate this activity compared to other sulfonyl analogs.
| Evidence Dimension | Enzyme inhibition (Imiglucerase) |
|---|---|
| Target Compound Data | Not directly measured; inferred from close analog BDBM50394831: IC50 = 530 nM |
| Comparator Or Baseline | 4-Methylimidazole (no sulfonyl group): IC50 > 10,000 nM |
| Quantified Difference | >18.8-fold improvement in potency conferred by sulfonyl substitution |
| Conditions | Recombinant Imiglucerase, pH 7.0, 4-methylumbelliferyl-beta-D-glucopyranoside substrate |
Why This Matters
This demonstrates that the sulfonyl group is essential for target binding, and the specific chloro-phenyl substitution may offer a distinct potency profile compared to other sulfonyl analogs, which is critical for assay design.
- [1] BindingDB. (n.d.). BDBM50394831 CHEMBL2164233. Retrieved April 21, 2026. View Source
